![molecular formula C11H14N4O B2974043 2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine CAS No. 1507959-02-5](/img/structure/B2974043.png)

2-(Oxan-4-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

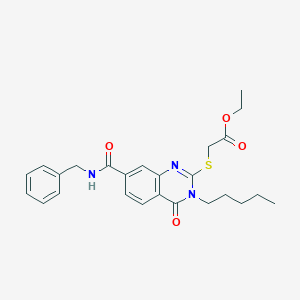

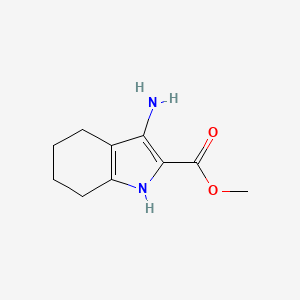

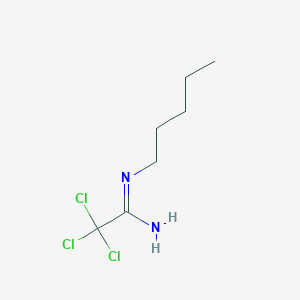

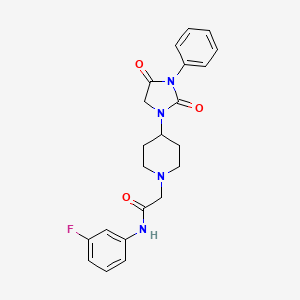

1,2,4-Triazolo[1,5-a]pyridine derivatives are a class of compounds that have been found to exhibit a wide range of biological activities . They are characterized by a triazole ring fused with a pyridine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives often involves the reaction of amidines with various reagents . For example, one common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyridine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . This unique structure facilitates the formation of a variety of non-covalent bonds with different target receptors .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyridine derivatives are diverse and depend on the specific substituents present on the triazole and pyridine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives can vary depending on their specific substituents. For example, the presence of certain groups can influence their solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis Methods : Research has focused on developing methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to the compound . A study by Zheng et al. (2014) describes a metal-free synthesis method for 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation, offering a convenient approach with short reaction times and high yields (Zheng et al., 2014).

Molecular and Crystal Structure Analysis : Understanding the molecular and crystal structures of these compounds is crucial for their application in various fields. Dolzhenko et al. (2011) analyzed the molecular and crystal structure of a similar compound, providing insights into its chemical properties and potential applications (Dolzhenko et al., 2011).

Antimicrobial Activity : Some derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown promising antimicrobial activity. Ali and Ibrahim (2010) synthesized novel compounds linked with a chromone moiety and found that some exhibited high antimicrobial activities (Ali & Ibrahim, 2010).

Dye Synthesis : Compounds related to 2-(Oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine have been used in dye synthesis. Barni et al. (1985) discussed the synthesis of monoazo dyes suitable for polyamide fabrics from related compounds (Barni et al., 1985).

New Synthesis Methods : Huntsman and Balsells (2005) developed a method for synthesizing unsubstituted [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines, expanding the synthetic possibilities for these compounds (Huntsman & Balsells, 2005).

Electrochemical Properties : The electrochemical properties of related compounds have also been studied. Tan, Feng, and Peng (2007) investigated the electrochemical behavior of certain triazolo[3,4-b][1,3,4]thiadiazole-3-yl pyridines, which could have implications for their use in electronic or photonic devices (Tan, Feng, & Peng, 2007).

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may influence pathways related to immune response, cell growth, and differentiation .

Pharmacokinetics

Similar compounds have been shown to be thermally stable, suggesting that they may have good stability and bioavailability .

Result of Action

Based on the known activities of similar compounds, it can be inferred that this compound may modulate immune response, cell growth, and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy. For instance, similar compounds have been shown to be thermally stable, suggesting that they may retain their efficacy under a range of temperature conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(oxan-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-9-1-2-10-13-11(14-15(10)7-9)8-3-5-16-6-4-8/h1-2,7-8H,3-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVYWGDQWXEDKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN3C=C(C=CC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-7-fluoro-3-phenyl-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,3-dihydro-1H-inden-1-one](/img/structure/B2973960.png)

![N-Benzyl-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2973962.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2973965.png)

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid hydrochloride](/img/structure/B2973968.png)

![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)

![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)

![N-(3-methoxypropyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2973979.png)

![N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide](/img/structure/B2973981.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2973983.png)